Ligstroside

説明

This compound has been reported in Fraxinus formosana, Ligustrum obtusifolium, and other organisms with data available.

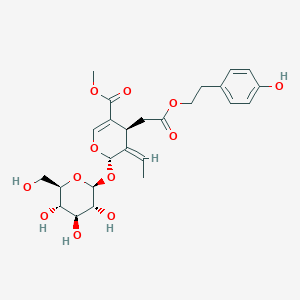

structure in first source

特性

IUPAC Name |

methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O12/c1-3-15-16(10-19(28)34-9-8-13-4-6-14(27)7-5-13)17(23(32)33-2)12-35-24(15)37-25-22(31)21(30)20(29)18(11-26)36-25/h3-7,12,16,18,20-22,24-27,29-31H,8-11H2,1-2H3/b15-3+/t16-,18+,20+,21-,22+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQXOLRKJQWPNB-MVVLSVRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318124 | |

| Record name | Ligstroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35897-92-8 | |

| Record name | Ligstroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35897-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ligstroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035897928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ligstroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIGSTROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83S9SA69C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ligstroside: A Comprehensive Technical Guide to its Natural Sources, Quantification, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligstroside, a prominent secoiridoid, is a phenolic compound of significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an illustrative representation of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Oleaceae family, with the olive tree (Olea europaea) being the most significant and widely studied source.[1][2] Its presence has been documented in various parts of the olive plant, including the leaves, fruit (drupes), and consequently in virgin olive oil.[3][4][5][6] Other species within the Oleaceae family, such as the common privet (Ligustrum vulgare), also contain this compound, albeit generally in lower concentrations compared to the olive tree.[2][7]

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant part, cultivar, geographical origin, and processing methods. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Olive Leaves

| Olive Cultivar | Geographical Origin | This compound Content (mg/kg dry weight) | Reference |

| Frantoio | Tuscany, Italy | 820.8 (mean) | [3] |

| Leccino | Tuscany, Italy | 117.0 - 1931.0 | [3] |

| Moraiolo | Tuscany, Italy | Not specified | [3] |

| Koroneiki | Greece | Present | [6] |

| Kalamon | Greece | Present | [6] |

| Megaritiki | Greece | Present | [6] |

| Various Italian Cultivars | Italy | 11 - 49 (as total phenolics in mg GAE/g DW) | [1] |

| Arbequina | Not specified | Up to 171,000 (for oleuropein) | [8] |

Table 2: this compound and its Derivatives in Virgin Olive Oil

| Olive Oil Type/Cultivar | Compound | Concentration (mg/kg) | Reference |

| Monovarietal Greek & Californian Oils (23 varieties) | This compound aglycons | Non-detectable to 711 | [9][10] |

| Oblica | Dialdehyde form of decarboxymethyl this compound aglycone | 85.1 - 166.5 | [11] |

| Leccino | Dialdehyde form of decarboxymethyl this compound aglycone | 32.9 - 142.7 | [11] |

| Virgin Olive Oil (various) | This compound derivatives | 30 - 800 (total biophenols) | [12][13] |

| Virgin Olive Oil | This compound aglycone | 0.01 - 5.26 (mg/100g FW) | [14] |

Experimental Protocols

Accurate quantification of this compound from natural sources requires robust extraction and analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) is the most common and reliable technique.

Protocol 1: Extraction and Quantification of this compound from Virgin Olive Oil by HPLC-DAD

This protocol is based on the method described by the International Olive Council.[12][13]

1. Principle: Direct extraction of biophenolic compounds from olive oil using a methanol (B129727)/water solution, followed by quantification via HPLC with UV detection at 280 nm. Syringic acid is used as an internal standard.

2. Reagents and Materials:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Orthophosphoric acid

-

Ultrapure water

-

Syringic acid (internal standard)

-

This compound standard

-

Olive oil sample

-

Vortex mixer

-

Centrifuge

-

HPLC system with DAD detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

3. Procedure:

- Sample Preparation:

- Weigh accurately 2.0 g of olive oil into a 10 mL screw-cap test tube.

- Add 1 mL of a known concentration of syringic acid solution in methanol/water (80:20, v/v).

- Vortex for 30 seconds.

- Add 5 mL of methanol/water (80:20, v/v).

- Vortex for 1 minute.

- Place in an ultrasonic bath for 15 minutes at room temperature.

- Centrifuge at 5000 rpm for 25 minutes.

- Collect the supernatant and filter through a 0.45 µm syringe filter.

- HPLC Analysis:

- Mobile Phase: A gradient of A) water with 0.2% phosphoric acid, B) methanol, and C) acetonitrile.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 25 °C.

- Injection Volume: 20 µL.

- Detection: 280 nm.

- Quantification:

- Prepare a calibration curve using a this compound standard.

- Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve and correcting for the internal standard.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound from Olive Leaves

This method enhances extraction efficiency and is considered a green technology.[15][16][17][18]

1. Principle: Utilization of ultrasonic waves to disrupt plant cell walls, facilitating the release of phenolic compounds into a solvent.

2. Reagents and Materials:

-

Dried and powdered olive leaves

-

Ethanol (70-80% in water)

-

Ultrasonic bath or probe sonicator

-

Filter paper or syringe filters (0.45 µm)

-

Rotary evaporator (optional)

3. Procedure:

- Weigh a known amount of powdered olive leaves (e.g., 1 g).

- Add a specific volume of the extraction solvent (e.g., 20 mL of 70% ethanol) to achieve a desired solid-to-liquid ratio.

- Place the mixture in an ultrasonic bath or use a probe sonicator.

- Sonication parameters (to be optimized):

- Time: 15-60 minutes.

- Temperature: 25-60 °C.

- Frequency: ~35-40 kHz.

- After sonication, filter the extract to remove solid plant material.

- The extract can be concentrated using a rotary evaporator if necessary.

- The resulting extract can be analyzed by HPLC as described in Protocol 1.

Protocol 3: Solid-Phase Extraction (SPE) for Clean-up of Olive Oil Extracts

SPE is used to remove interfering substances and concentrate the phenolic fraction from olive oil extracts.[19]

1. Principle: Differential partitioning of compounds between a solid stationary phase and a liquid mobile phase to isolate the analytes of interest.

2. Reagents and Materials:

-

Diol-bonded silica (B1680970) or C18 SPE cartridges

-

Methanol

-

Olive oil extract (from liquid-liquid extraction)

-

Vacuum manifold (optional)

3. Procedure:

- Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by hexane through it.

- Sample Loading: Dissolve the olive oil in hexane and load the solution onto the conditioned cartridge.

- Washing: Wash the cartridge with hexane to remove the bulk of the oil (triglycerides).

- Elution: Elute the phenolic compounds, including this compound, with a more polar solvent, typically methanol or a methanol/water mixture.

- The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for HPLC analysis.

Visualizations

Biosynthetic Pathway of this compound

This compound is a secoiridoid synthesized from the iridoid pathway, originating from geranyl pyrophosphate (GPP). The following diagram illustrates the key steps in its biosynthesis, leading to the formation of related secoiridoids like oleuropein (B1677263).

Caption: Biosynthetic pathway of this compound and oleuropein.

Experimental Workflow for this compound Quantification

The following diagram outlines the general workflow for the extraction and quantification of this compound from a plant matrix.

Caption: General workflow for this compound analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchtrend.net [researchtrend.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Total Analysis of the Major Secoiridoids in Extra Virgin Olive Oil: Validation of an UHPLC-ESI-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Determination of the main phenolic compounds of olive (Olea europaea L.) leaves by near infrared spectroscopy (NIR) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative measurement of major secoiridoid derivatives in olive oil using qNMR. Proof of the artificial formation of aldehydic oleuropein and this compound aglycon isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitatively Unraveling Hierarchy of Factors Impacting Virgin Olive Oil Phenolic Profile and Oxidative Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. internationaloliveoil.org [internationaloliveoil.org]

- 13. internationaloliveoil.org [internationaloliveoil.org]

- 14. Concentration data for this compound-aglycone in Olive, oil, virgin - Phenol-Explorer [phenol-explorer.eu]

- 15. Ultrasound-assisted extraction process of phenolic antioxidants from Olive leaves: a nutraceutical study using RSM and LC–ESI–DAD–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enhanced yield of oleuropein from olive leaves using ultrasound‐assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. hielscher.com [hielscher.com]

- 19. Solid-phase extraction gas chromatography-ion trap-mass spectrometry qualitative method for evaluation of phenolic compounds in virgin olive oil and structural confirmation of oleuropein and this compound aglycons and their oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ligstroside: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligstroside, a prominent secoiridoid glycoside found in high concentrations in olive tree products, particularly the leaves and fruit of Olea europaea, has garnered significant attention within the scientific community. Its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anti-cancer properties, position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It details experimental protocols for its extraction and analysis, and elucidates the molecular signaling pathways through which it exerts its biological effects. All quantitative data is presented in structured tables for clarity, and key experimental and logical workflows are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound is chemically identified as the methyl ester of 3,4-dihydro-2H-pyran-5-carboxylic acid, substituted at various positions.[1] Specifically, it is a secoiridoid glycoside where the anomeric hydroxy group at position 2 is converted into its beta-D-glucoside, and the carboxymethyl substituent's carboxylic acid moiety is converted to the corresponding 4-hydroxyphenethyl ester.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | [1] |

| Molecular Formula | C₂₅H₃₂O₁₂ | [1][2] |

| Molecular Weight | 524.51 g/mol | |

| CAS Number | 35897-92-8 | [1][2] |

| SMILES | C/C=C/1[C@@H](C(=CO[C@H]1O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)C(=O)OC)CC(=O)OCCC3=CC=C(C=C3)O | [3] |

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of this compound are crucial for its isolation, characterization, and formulation in potential therapeutic applications.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Lyophilized powder | |

| Solubility | Soluble in DMSO (≥10 mg/mL), Methanol (≥10 mg/mL) |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Data | Reference |

| UV-Vis Spectroscopy | The UV spectrum of this compound derivatives typically shows absorption maxima around 240 nm and 280 nm. | [4] |

| Infrared (IR) Spectroscopy | Key functional groups expected in the IR spectrum include O-H stretching (broad, ~3400 cm⁻¹), C-H stretching (~2900 cm⁻¹), C=O stretching (ester, ~1730 cm⁻¹), C=C stretching (~1650 cm⁻¹), and C-O stretching (~1000-1300 cm⁻¹). | [5] |

| ¹H NMR Spectroscopy | Characteristic proton signals are expected for the ethylidene group, the pyran ring, the glucose moiety, and the 4-hydroxyphenethyl ester moiety. | |

| ¹³C NMR Spectroscopy | Characteristic carbon signals are expected for the carbonyl carbons of the ester and carboxylic acid groups, the olefinic carbons of the pyran ring and ethylidene group, the carbons of the glucose unit, and the aromatic carbons of the 4-hydroxyphenethyl ester. |

Biological Activities and Signaling Pathways

This compound and its aglycone exhibit significant anti-inflammatory and antioxidant activities by modulating key cellular signaling pathways.

Anti-inflammatory Activity

This compound's anti-inflammatory effects are mediated through the inhibition of several pro-inflammatory pathways. Its aglycone has been shown to suppress the activation of MAPKs, JAK/STAT, and NF-κB signaling pathways.[6][7] Furthermore, it inhibits the NLRP3 inflammasome, a key component of the innate immune response.[6][7] A significant aspect of its anti-inflammatory action is the inhibition of the COX-1 enzyme, leading to a reduction in the production of prostaglandins (B1171923) like PGE₂ and thromboxanes like TXB₂.

dot

References

- 1. This compound | C25H32O12 | CID 14136859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing dietary polyphenol this compound - Phenol-Explorer [phenol-explorer.eu]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. This compound aglycon, an extra virgin olive oil secoiridoid, prevents inflammation by regulation of MAPKs, JAK/STAT, NF-κB, Nrf2/HO-1, and NLRP3 inflammasome signaling pathways in LPS-stimulated murine peritoneal macrophages - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

The Biosynthesis Pathway of Ligstroside in Olea europaea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthesis pathway of ligstroside, a prominent secoiridoid in Olea europaea (the olive tree). This compound and its derivatives are of significant interest due to their wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities. This document details the enzymatic steps, key intermediates, and regulatory aspects of this pathway. It also provides quantitative data on metabolite accumulation and detailed experimental protocols for the analysis of these valuable compounds.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound in Olea europaea is a complex process that merges two major metabolic routes: the terpenoid pathway and the phenylpropanoid pathway. The core secoiridoid structure is derived from the iridoid pathway, a branch of terpenoid metabolism, while the tyrosol moiety is derived from the phenylpropanoid pathway.

The pathway begins with the universal precursor for monoterpenes, geranyl pyrophosphate (GPP), which is produced from the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. GPP is then converted through a series of enzymatic reactions to form the central iridoid scaffold, which is subsequently modified to produce this compound and its closely related derivative, oleuropein (B1677263).

The key enzymatic steps in the formation of the secoiridoid backbone of this compound are:

-

Formation of Geraniol (B1671447): Geranyl pyrophosphate (GPP) is hydrolyzed to geraniol. This reaction is catalyzed by a monoterpene synthase.

-

Oxidation of Geraniol: Geraniol undergoes a two-step oxidation to 8-oxogeranial. This is catalyzed by the sequential action of geraniol 8-hydroxylase (G8H), a cytochrome P450 monooxygenase, and 8-hydroxygeraniol oxidoreductase (8HGO).[1][2]

-

Reductive Cyclization: 8-oxogeranial is reductively cyclized by iridoid synthase (ISY) to form the iridoid scaffold.[3] This is a key step in the formation of all iridoids.

-

Further Oxidations and Glycosylation: The iridoid scaffold undergoes a series of oxidations and a glycosylation step to form 7-ketologanin (B12377559).

-

Formation of Oleoside-11-methyl ester: 7-ketologanin is converted to oleoside-11-methyl ester.[4]

-

Formation of this compound: Oleoside-11-methyl ester is then esterified with tyrosol, a derivative of the phenylpropanoid pathway, to form this compound. This compound is a direct precursor to oleuropein, which is formed by the hydroxylation of the tyrosol moiety of this compound.[4][5]

The following diagram illustrates the core biosynthesis pathway of this compound in Olea europaea.

Quantitative Data on Secoiridoid Accumulation

The concentration of this compound and other secoiridoids in Olea europaea varies significantly depending on the cultivar, fruit developmental stage, and environmental conditions. The following table summarizes representative quantitative data on the accumulation of major secoiridoids in olive fruit at different stages of development.

| Cultivar | Developmental Stage | This compound (mg/kg DW) | Oleuropein (mg/kg DW) | Reference |

| Hojiblanca | Early | 1,500 - 2,500 | 20,000 - 30,000 | [6] |

| Hojiblanca | Late | 500 - 1,000 | 5,000 - 10,000 | [6] |

| Arbequina | Early | 1,000 - 2,000 | 15,000 - 25,000 | [6] |

| Arbequina | Late | 200 - 500 | 2,000 - 5,000 | [6] |

| Leccino | 45 DAF | Not specified | ~120,000 | [3] |

| Leccino | 165 DAF | Not specified | ~48,000 | [3] |

DAF: Days After Flowering; DW: Dry Weight. Concentrations are approximate and can vary.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Extraction of Secoiridoids from Olive Leaves

This protocol describes a method for the extraction of secoiridoids from olive leaves for subsequent analysis.[7]

Materials:

-

Fresh or dried olive leaves

-

Distilled water

-

Stove or oven

-

LC-MS grade water

-

Beakers

-

Stirring hotplate

-

Filter paper or centrifuge

Procedure:

-

Sample Preparation: Thoroughly wash fresh olive leaves with distilled water to remove any surface contaminants. Dry the leaves in a stove at 80°C for 2 hours. Grind the dried leaves into a fine powder.

-

Extraction: Immerse 1 gram of the powdered olive leaves in 40 mL of LC-MS grade water. Heat the mixture to 80°C and maintain for 4 hours with continuous stirring.

-

Clarification: After extraction, separate the solid material from the liquid extract by filtration or centrifugation.

-

Storage: The resulting aqueous extract, containing the secoiridoids, can be stored at -20°C until analysis.

Quantification of this compound by HPLC-DAD

This protocol outlines a high-performance liquid chromatography with diode-array detection (HPLC-DAD) method for the quantification of this compound and other secoiridoids.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.2% aqueous orthophosphoric acid.

-

Mobile Phase B: Methanol:Acetonitrile (50:50, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 240 nm for this compound and 280 nm for oleuropein and other phenolic compounds.

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 96 | 4 |

| 40 | 50 | 50 |

| 45 | 40 | 60 |

| 60 | 0 | 100 |

| 70 | 0 | 100 |

| 72 | 96 | 4 |

| 82 | 96 | 4 |

Quantification: Quantification is performed by constructing a calibration curve using a certified standard of this compound. The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

Gene Expression Analysis by qRT-PCR

This protocol provides a general framework for analyzing the expression of genes involved in the this compound biosynthesis pathway using quantitative real-time PCR (qRT-PCR).[5][8]

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from olive tissues (e.g., leaves, fruit mesocarp) using a suitable RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. Primer Design and Validation:

-

Design gene-specific primers for the target genes (e.g., OeISY, OeG8H, Oe8HGO) and suitable reference genes for normalization (e.g., GAPDH, EF1-alpha).[5]

-

Validate the primer efficiency for each primer pair by performing a standard curve analysis with a serial dilution of cDNA.

3. qRT-PCR Reaction:

-

Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers, and a suitable SYBR Green master mix.

-

Perform the qRT-PCR on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a melt curve analysis at the end of the PCR to verify the specificity of the amplified product.

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the geometric mean of the reference genes.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for the analysis of secoiridoids and the expression of their biosynthetic genes in Olea europaea.

Enzyme Kinetics

Detailed kinetic parameters (Km, Kcat) for the specific enzymes of the this compound biosynthesis pathway in Olea europaea are not extensively reported in the current literature. However, studies on homologous enzymes in other plant species provide valuable insights into their catalytic efficiencies. For instance, terpene synthases, which are involved in the initial steps of the pathway, typically exhibit Km values in the low micromolar range for their respective pyrophosphate substrates. Further biochemical characterization of the olive enzymes is required to fully understand the kinetics and regulation of the this compound biosynthesis pathway.

Conclusion

The biosynthesis of this compound in Olea europaea is a fascinating and complex metabolic pathway with significant implications for the pharmaceutical and nutraceutical industries. This technical guide has provided a detailed overview of the core pathway, quantitative data on metabolite accumulation, and robust experimental protocols for the analysis of these valuable compounds. Further research, particularly in the area of enzyme kinetics and regulatory mechanisms, will undoubtedly uncover new opportunities for the metabolic engineering of this important pathway to enhance the production of this compound and its derivatives.

References

- 1. 8-Hydroxygeraniol - Wikipedia [en.wikipedia.org]

- 2. Geraniol 8-hydroxylase - Wikipedia [en.wikipedia.org]

- 3. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved selectivity of an engineered multi-product terpene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of reference genes for gene expression analysis in olive (Olea europaea) mesocarp tissue by quantitative real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Validation of reference genes for gene expression analysis in olive (Olea europaea) mesocarp tissue by quantitative real-time RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activities of Ligstroside and its Aglycone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligstroside, a prominent secoiridoid glycoside found in plants of the Oleaceae family, particularly in olive leaves and fruit (Olea europaea), has garnered significant scientific interest.[1][2][3] Upon hydrolysis, either through endogenous enzymes during olive oil production or within the gastrointestinal tract, this compound releases its aglycone, p-HPEA-EA, and its simpler phenylethanoid alcohol, tyrosol (p-HPEA).[2][4] Both this compound and its aglycone derivatives exhibit a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This guide provides a comprehensive overview of their antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Antioxidant Activities

The capacity to counteract oxidative stress is a cornerstone of the bioactivity of this compound and its aglycone.[1][3] This is achieved through direct radical scavenging and the modulation of endogenous antioxidant defense systems.

Quantitative Data on Antioxidant Effects

| Compound | Assay | Model System | Key Findings | Reference |

| This compound Aglycone (LA) | Nitric Oxide (NO) Production | LPS-stimulated murine peritoneal macrophages | Dose-dependent decrease in NO production.[5][6] | [5][6] |

| This compound Aglycone (LA) | iNOS & NOX-1 Expression | LPS-stimulated murine peritoneal macrophages | Significant reduction in the protein expression of inducible nitric oxide synthase (iNOS) and NADPH oxidase-1 (NOX-1).[5][7] | [5][7] |

| Tyrosol | DPPH Radical Scavenging | In vitro chemical assay | Showed DPPH radical inhibition.[8] | [8] |

| Tyrosol | ABTS Radical Scavenging | In vitro chemical assay | Demonstrated ABTS radical scavenging capacity.[8] | [8] |

Mechanism of Action: The Nrf2/ARE Signaling Pathway

A primary mechanism underlying the antioxidant effects of this compound aglycone involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[5][9] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10] Oxidative stress or activators like this compound aglycone disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus.[11][12] In the nucleus, Nrf2 binds to the ARE, driving the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1), which plays a critical role in cellular defense against oxidative stress.[5][11][12]

Figure 1. Nrf2/ARE Antioxidant Response Pathway Activation.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free-radical scavenging ability of a compound.[13][14]

-

Reagent Preparation :

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a spectrophotometric-grade solvent like methanol (B129727) or ethanol.[14] This solution should be freshly made and protected from light, as DPPH is light-sensitive.[14]

-

Prepare a series of dilutions of the test compound (e.g., this compound aglycone) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.[14]

-

-

Reaction Setup :

-

Incubation :

-

Measurement :

-

Calculation :

-

The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percent inhibition against the sample concentrations.[14]

-

Anti-inflammatory Activities

This compound aglycone demonstrates potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[5][6]

Quantitative Data on Anti-inflammatory Effects

| Compound | Effect Measured | Model System | Key Findings | Reference |

| This compound Aglycone (LA) | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | LPS-stimulated murine peritoneal macrophages | Dose-dependent reduction in cytokine levels.[5] | [5] |

| This compound Aglycone (LA) | COX-2 & mPGEs-1 Expression | LPS-stimulated murine peritoneal macrophages | Modulated the overexpression of cyclooxygenase-2 (COX-2) and microsomal prostaglandin (B15479496) E synthase-1 (mPGEs-1).[5] | [5] |

| This compound Aglycone (LA) | NLRP3 Inflammasome Activation | LPS-stimulated murine peritoneal macrophages | Inhibited both canonical and non-canonical activation of the NLRP3 inflammasome.[5] | [5] |

Mechanism of Action: Inhibition of the NF-κB Pathway

A central mechanism for the anti-inflammatory action of this compound aglycone is the inhibition of the Nuclear Factor kappa-B (NF-κB) signaling pathway.[5][7] The canonical NF-κB pathway is a prototypical pro-inflammatory signaling route.[17] In resting cells, NF-κB dimers (e.g., p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[18] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex.[18][19] IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.[5][17][18] this compound aglycone has been shown to inhibit this pathway, thereby suppressing the expression of these inflammatory mediators.[5]

Figure 2. Inhibition of the Canonical NF-κB Signaling Pathway.

Experimental Protocol: Assessment of NF-κB Activation

NF-κB activation is commonly assessed by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus via Western blotting.[20][21]

-

Cell Culture and Treatment :

-

Culture relevant cells (e.g., RAW 264.7 macrophages) to an appropriate confluency.

-

Pre-treat cells with various concentrations of the test compound (this compound aglycone) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for a short period (e.g., 30-60 minutes) to induce NF-κB translocation.

-

-

Subcellular Fractionation :

-

Harvest the cells and perform subcellular fractionation using a commercial kit or established protocols to separate the cytoplasmic and nuclear extracts.

-

-

Western Blotting :

-

Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

Separate equal amounts of protein from the cytoplasmic and nuclear fractions by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Probe the membrane with a primary antibody specific for the NF-κB p65 subunit.

-

To ensure the purity of the fractions, also probe for a cytoplasmic marker (e.g., GAPDH or α-tubulin) and a nuclear marker (e.g., Lamin B1 or Histone H3).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis :

-

Quantify the band intensities. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 in LPS-stimulated cells indicate activation. Treatment with an effective inhibitor like this compound aglycone will prevent this shift.

-

Neuroprotective Activities

Emerging evidence suggests that this compound and its derivatives possess significant neuroprotective properties, making them relevant for research into neurodegenerative diseases like Alzheimer's.[1][22][23]

Summary of Neuroprotective Effects

| Compound | Effect Measured | Model System | Key Findings | Reference |

| This compound | Cognitive Function & Lifespan | Aged mice | Enhanced cognitive function and significantly prolonged lifespan.[22][24] | [22][24] |

| This compound | Mitochondrial Dysfunction | Models of early Alzheimer's disease and brain aging | Protects against mitochondrial dysfunction.[22] | [22] |

| This compound Aglycone | Amyloid-beta plaques | Mouse models | May inhibit or reduce the formation of amyloid-beta plaques.[1] | [1] |

The neuroprotective mechanisms are believed to be multifactorial, stemming from the compounds' antioxidant and anti-inflammatory activities, which help mitigate the oxidative stress and chronic neuroinflammation characteristic of many neurodegenerative conditions.[4][23]

Anti-Cancer Activities

The aglycones of this compound, particularly tyrosol, have demonstrated potential anti-cancer effects in various cancer cell lines.

Quantitative Data on Anti-Cancer Effects

| Compound | Effect Measured | Model System | Key Findings | Reference |

| Tyrosol | Cell Viability | MCF-7 breast cancer cells | Dose-dependent decrease in cell viability (Concentrations: 100, 200, 300 µM).[25] | [25] |

| Tyrosol | Apoptosis & Necrosis | MCF-7 breast cancer cells | Increased rates of apoptosis and necrosis at high concentrations (200, 300 µM).[25] | [25] |

| Tyrosol | Apoptotic Gene Expression | MCF-7 breast cancer cells | Overexpression of pro-apoptotic genes (Bax, p53) and downregulation of the anti-apoptotic gene (Bcl-2).[25] | [25] |

| This compound Aglycone | Cell Proliferation & Death | Human liver cancer cell lines (HepG2, Huh7) | In an extract with oleocanthal, enhanced cell death and proliferation arrest, associated with autophagy.[3][26] | [3][26] |

Experimental Workflow: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Figure 3. General workflow for assessing cell viability via MTT assay.

Conclusion

This compound and its aglycone derivatives exhibit a compelling range of biological activities, including robust antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects. Their mechanisms of action are rooted in the modulation of fundamental signaling pathways such as Nrf2/ARE and NF-κB. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals. Further investigation, particularly in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of these promising natural compounds.

References

- 1. This compound aglycone :: Olijf Gezondheids Instituut [olijfgezondheidsinstituut.nl]

- 2. Biological Activities of Phenolic Compounds of Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Proliferative Effects of an Extra-Virgin Olive Oil Extract Enriched in this compound Aglycone and Oleocanthal on Human Liver Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactivity of Olive Oil Phenols in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound aglycon, an extra virgin olive oil secoiridoid, prevents inflammation by regulation of MAPKs, JAK/STAT, NF-κB, Nrf2/HO-1, and NLRP3 inflammasome signaling pathways in LPS-stimulated murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound aglycon, an extra virgin olive oil secoiridoid, prevents inflammation by regulation of MAPKs, JAK/STAT, NF-κB, Nrf2/HO-1, and NLRP3 inflammasome signaling pathways in LPS-stimulated murine peritoneal macrophages - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 16. mdpi.com [mdpi.com]

- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 19. researchgate.net [researchgate.net]

- 20. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Neuroprotective Olive Polyphenols Improve Lifelong Cognitive Health [fnl-institute.com]

- 23. Neuroprotective properties of extra virgin olive oil polyphenols in Alzheimer’s disease: a multi-target mechanistic review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. taylorandfrancis.com [taylorandfrancis.com]

- 25. humangeneticsgenomics.ir [humangeneticsgenomics.ir]

- 26. Anti-Proliferative Effects of an Extra-Virgin Olive Oil Extract Enriched in this compound Aglycone and Oleocanthal on Human Liver Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Properties of Ligstroside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligstroside, a secoiridoid glucoside found predominantly in olives and olive oil, has garnered significant scientific interest for its potential health benefits, largely attributed to its potent antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant mechanisms of this compound and its aglycone, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing the intricate signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

This compound and its aglycone can neutralize free radicals and mitigate oxidative stress, which is a key factor in the pathogenesis of numerous chronic and degenerative diseases.[1] This activity is believed to contribute to the neuroprotective, cardioprotective, and anti-inflammatory effects associated with olive oil consumption.[1][2]

Core Antioxidant Mechanisms

The antioxidant activity of this compound is multifaceted, involving both direct radical scavenging and the modulation of endogenous antioxidant defense systems. Its chemical structure, rich in phenolic hydroxyl groups, enables it to donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby interrupting oxidative chain reactions.

Beyond direct scavenging, this compound aglycone has been shown to exert its antioxidant effects through the activation of key cellular signaling pathways, primarily the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[2]

Nrf2-ARE Signaling Pathway

The Nrf2-ARE pathway is a critical regulator of cellular resistance to oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, or induction by compounds like this compound aglycone, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter regions of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), upregulating their expression and enhancing the cell's antioxidant capacity.[2]

MAPK Signaling Pathway

The MAPK signaling pathways, including extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, are crucial in transducing extracellular stimuli into intracellular responses. Oxidative stress can lead to the activation of JNK and p38 pathways, which are often associated with inflammation and apoptosis. This compound aglycone has been found to inhibit the phosphorylation of MAPKs in response to inflammatory stimuli, thereby mitigating downstream inflammatory and oxidative damage.[2] By modulating these pathways, this compound can suppress the production of pro-inflammatory and pro-oxidant mediators.

Quantitative Antioxidant Activity

While specific quantitative data for isolated this compound is limited in the readily available literature, studies on extra virgin olive oils (EVOOs), where this compound and its derivatives are significant components, provide valuable insights into its antioxidant capacity. The following tables summarize representative data from common in vitro antioxidant assays performed on EVOOs. It is important to note that these values reflect the synergistic effects of all phenolic compounds present in the oil.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity of Extra Virgin Olive Oils

| Sample Type | IC50 (mg of oil) | Reference |

| Italian Monovarietal EVOO | 91 - 160 | [3] |

IC50: The concentration of the sample required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Table 2: ORAC (Oxygen Radical Absorbance Capacity) of Extra Virgin Olive Oils

| Sample Type | ORAC Value (µmol TE/g of oil) | Reference |

| Italian Monovarietal EVOO | 5.45 - 8.03 | [3] |

TE: Trolox Equivalents. A higher ORAC value indicates a greater antioxidant capacity.

Table 3: FRAP (Ferric Reducing Antioxidant Power) of Extra Virgin Olive Oils

| Sample Type | FRAP Value (µmol TE/g) | Reference |

| Italian EVOO | 0.59 - 3.19 | [4] |

TE: Trolox Equivalents. A higher FRAP value indicates a greater reducing power.

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments used to evaluate the antioxidant properties of this compound. These protocols are synthesized from established methods and should be optimized for specific laboratory conditions.

In Vitro Antioxidant Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Prepare a series of concentrations of this compound in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each this compound concentration to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, add 100 µL of methanol instead of the sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.

-

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm to obtain the working solution.

-

Prepare a series of concentrations of this compound in ethanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of each this compound concentration to respective wells.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample with that of a Trolox standard curve.

-

Cellular Antioxidant and Signaling Pathway Analysis

Principle: Western blotting is used to detect the levels of specific proteins in a sample. To assess Nrf2 activation, the nuclear translocation of Nrf2 is measured. For MAPK signaling, the phosphorylation status of key kinases (p38, ERK, JNK) is determined using phospho-specific antibodies.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., murine peritoneal macrophages) to 70-80% confluency.[2]

-

Treat the cells with varying concentrations of this compound aglycone (e.g., 12.5, 25, and 50 µM) for a specified duration (e.g., 18 hours).[2]

-

Include a positive control (e.g., LPS for MAPK activation) and an untreated control.[2]

-

-

Protein Extraction:

-

For Nrf2 activation, perform nuclear and cytoplasmic fractionation to separate the protein lysates.

-

For total protein analysis (MAPK), lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2, p-p38, p-ERK, p-JNK, and their total counterparts, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C. Recommended antibody dilutions are typically 1:1000.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the levels of phosphorylated proteins to their respective total proteins and the levels of nuclear Nrf2 to a nuclear loading control (e.g., Lamin B1).

-

Conclusion

This compound, a prominent secoiridoid from olives, exhibits significant antioxidant properties through both direct radical scavenging and the modulation of crucial cellular signaling pathways, including the Nrf2-ARE and MAPK pathways. While quantitative data for the isolated compound remains an area for further investigation, the antioxidant capacity of this compound-rich olive oils is well-documented. The experimental protocols detailed in this guide provide a framework for the continued exploration of this compound's antioxidant potential and its underlying mechanisms. A deeper understanding of these properties is essential for harnessing the therapeutic potential of this natural compound in the development of novel strategies for preventing and treating oxidative stress-related diseases.

References

- 1. This compound aglycone :: Olijf Gezondheids Instituut [olijfgezondheidsinstituut.nl]

- 2. This compound aglycon, an extra virgin olive oil secoiridoid, prevents inflammation by regulation of MAPKs, JAK/STAT, NF-κB, Nrf2/HO-1, and NLRP3 inflammasome signaling pathways in LPS-stimulated murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenolic Profile and Antioxidant Activity of Italian Monovarietal Extra Virgin Olive Oils [mdpi.com]

- 4. Extraction, Analysis, and Antioxidant Activity Evaluation of Phenolic Compounds in Different Italian Extra-Virgin Olive Oils - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Effects of Ligstroside: A Technical Guide for Researchers

An In-depth Exploration of the Mechanisms and Therapeutic Potential of a Prominent Secoiridoid

Introduction

Ligstroside, a secoiridoid found abundantly in olive oil and other plants of the Oleaceae family, has garnered significant attention for its diverse bioactive properties, including potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanisms, targeting researchers, scientists, and drug development professionals. The focus is on the aglycone form of this compound (LA), which is often the subject of in vitro and in vivo studies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.

Core Anti-Inflammatory Mechanisms of this compound Aglycone

This compound aglycone exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. In cellular models of inflammation, particularly those using lipopolysaccharide (LPS)-stimulated macrophages, LA has demonstrated significant efficacy in mitigating the inflammatory cascade.[1][2]

The principal mechanisms of action include:

-

Inhibition of Pro-inflammatory Cytokine Production: LA effectively reduces the secretion of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][3]

-

Suppression of Inflammatory Enzymes: The expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators nitric oxide (NO) and prostaglandins, respectively, are significantly downregulated by LA.[1][2]

-

Modulation of Key Signaling Pathways: LA interferes with the activation of several critical inflammatory signaling cascades:

-

Nuclear Factor-kappa B (NF-κB) Pathway: LA inhibits the degradation of IκB-α, thereby preventing the nuclear translocation of the p65 subunit of NF-κB, a pivotal transcription factor for pro-inflammatory gene expression.[1][3]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The phosphorylation of key MAPK proteins, including p38, JNK, and ERK, is attenuated by LA, thus disrupting downstream inflammatory signaling.[1][3]

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: LA has been shown to inhibit the JAK2/STAT3 signaling pathway, which is involved in cytokine signaling and inflammatory responses.[1][3]

-

NLRP3 Inflammasome: LA inhibits both the canonical and non-canonical activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and secretion of IL-1β.[1][3]

-

-

Activation of the Nrf2/HO-1 Antioxidant Pathway: LA promotes the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, a key cellular defense mechanism against oxidative stress, which is closely linked to inflammation.[1][3]

Data Presentation: Quantitative Effects of this compound Aglycone

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound aglycone (LA) from in vitro studies on LPS-stimulated murine peritoneal macrophages.[1]

Table 1: Effect of this compound Aglycone on Nitric Oxide (NO) Production

| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition |

| Control | - | 1.2 ± 0.1 | - |

| LPS (5 µg/mL) | - | 25.8 ± 1.5 | - |

| LA + LPS | 12.5 | 18.2 ± 1.1 | 29.5% |

| LA + LPS | 25 | 11.5 ± 0.9 | 55.4% |

| LA + LPS | 50 | 6.3 ± 0.5 | 75.6% |

Table 2: Effect of this compound Aglycone on Pro-inflammatory Cytokine Secretion

| Cytokine | Treatment | Concentration (µM) | Secretion (pg/mL) | % Inhibition |

| TNF-α | LPS (5 µg/mL) | - | 1850 ± 120 | - |

| LA + LPS | 12.5 | 1320 ± 95 | 28.6% | |

| LA + LPS | 25 | 850 ± 60 | 54.1% | |

| LA + LPS | 50 | 420 ± 35 | 77.3% | |

| IL-6 | LPS (5 µg/mL) | - | 2400 ± 150 | - |

| LA + LPS | 12.5 | 1750 ± 110 | 27.1% | |

| LA + LPS | 25 | 1100 ± 80 | 54.2% | |

| LA + LPS | 50 | 550 ± 40 | 77.1% | |

| IL-1β | LPS (5 µg/mL) | - | 450 ± 30 | - |

| LA + LPS | 12.5 | 310 ± 25 | 31.1% | |

| LA + LPS | 25 | 190 ± 15 | 57.8% | |

| LA + LPS | 50 | 90 ± 10 | 80.0% |

Table 3: Effect of this compound Aglycone on the Expression of Pro-inflammatory Enzymes

| Protein | Treatment | Concentration (µM) | Relative Expression (% of LPS) |

| iNOS | LPS (5 µg/mL) | - | 100% |

| LA + LPS | 12.5 | 72% | |

| LA + LPS | 25 | 45% | |

| LA + LPS | 50 | 21% | |

| COX-2 | LPS (5 µg/mL) | - | 100% |

| LA + LPS | 12.5 | 78% | |

| LA + LPS | 25 | 51% | |

| LA + LPS | 50 | 28% |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anti-inflammatory effects of this compound aglycone.

Cell Culture and Treatment

Murine peritoneal macrophages or RAW 264.7 macrophage cell lines are commonly used.[1] Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. For inflammation induction, cells are pre-treated with various concentrations of this compound aglycone (e.g., 12.5, 25, 50 µM) for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1-5 µg/mL) for a duration of 18-24 hours.[1]

Cell Viability Assay (SRB Assay)

The sulforhodamine B (SRB) assay is used to determine cell viability and potential cytotoxicity of the test compound.[1]

-

After treatment, cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Plates are washed with water and air-dried.

-

Cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Unbound dye is removed by washing with 1% acetic acid.

-

The protein-bound dye is solubilized with 10 mM Tris base solution.

-

The absorbance is measured at a wavelength of 540 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is a colorimetric method used to measure the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[1]

-

Collect cell culture supernatants after treatment.

-

Mix equal volumes of supernatant and Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Nitrite concentration is determined using a standard curve of sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-linked immunosorbent assay (ELISA) kits are used to quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants.[1]

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Add a substrate for the enzyme to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Cytokine concentrations are calculated based on the standard curve.

Western Blot Analysis

Western blotting is used to determine the protein expression levels of key signaling molecules (e.g., p-p65, p-p38, iNOS, COX-2).[1]

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Wash the membrane and incubate with a secondary antibody conjugated to HRP.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry analysis is performed to quantify the relative protein expression, often normalized to a housekeeping protein like β-actin.

Visualization of Signaling Pathways and Workflows

This compound's Impact on Inflammatory Signaling Pathways

The following diagram illustrates the key signaling pathways modulated by this compound aglycone in an LPS-stimulated macrophage.

Caption: this compound's inhibitory effects on MAPK and NF-κB signaling pathways.

General Experimental Workflow for Assessing Anti-inflammatory Activity

The diagram below outlines a typical experimental workflow for investigating the anti-inflammatory properties of a compound like this compound.

Caption: A generalized workflow for in vitro anti-inflammatory screening.

Conclusion

This compound, particularly its aglycone form, demonstrates robust anti-inflammatory properties through the modulation of multiple key signaling pathways and the suppression of pro-inflammatory mediator production. The quantitative data presented in this guide highlights its dose-dependent efficacy in vitro. The detailed experimental protocols provide a foundation for researchers to design and execute studies to further elucidate the therapeutic potential of this promising natural compound. The visualized signaling pathways and experimental workflow offer a clear conceptual framework for understanding its mechanisms of action and for planning future investigations. Further in vivo studies are warranted to translate these promising preclinical findings into potential therapeutic applications for inflammatory diseases.[1][3]

References

- 1. This compound aglycon, an extra virgin olive oil secoiridoid, prevents inflammation by regulation of MAPKs, JAK/STAT, NF-κB, Nrf2/HO-1, and NLRP3 inflammasome signaling pathways in LPS-stimulated murine peritoneal macrophages - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound aglycon, an extra virgin olive oil secoiridoid, prevents inflammation by regulation of MAPKs, JAK/STAT, NF-κB, Nrf2/HO-1, and NLRP3 inflammasome signaling pathways in LPS-stimulated murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Anticancer Research on Ligstroside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligstroside, a secoiridoid found in olive oil, has garnered attention for its potential therapeutic properties, including anticancer activity. This technical guide provides an in-depth overview of the preliminary research on the anticancer effects of this compound, with a focus on its aglycone form (LA), which has been the primary subject of recent studies. The document summarizes key quantitative data, details experimental methodologies, and visualizes the implicated signaling pathways to support further investigation and drug development efforts in this area.

Quantitative Data Summary

The antiproliferative activity of this compound aglycone (LA) has been evaluated against various cancer cell lines. The most comprehensive data available is from the National Cancer Institute's NCI-60 screen, which highlighted a particular sensitivity in melanoma cell lines.

Table 1: In Vitro Antiproliferative Activity of this compound Aglycone (LA) in Malme-3M Melanoma Cells[1][2]

| Parameter | Value (mol/L) | Description |

| Log10 GI50 | -5.86 | Concentration causing 50% growth inhibition. |

| Log10 TGI | -4.45 | Concentration causing total growth inhibition. |

| Log10 LC50 | > -4.0 | Concentration causing 50% cell lethality. |

Table 2: In Vivo Efficacy of this compound Aglycone (LA) in Malme-3M Xenograft Model[1][2]

| Parameter | Treatment Group (10 mg/kg LA) | Vehicle Control | Description |

| Tumor Volume | Progressive Reduction | Progressive Increase | Tumor growth was monitored over a 40-day dosing period. |

| Mean Tumor Weight | Statistically Significant Reduction | - | Comparison at the end of the study. |

Table 3: Modulation of Protein Expression by this compound Aglycone (LA) in Malme-3M Tumors[1]

| Protein | % Reduction vs. Vehicle Control | Pathway/Function |

| BRAF V600E | > 50% | BRAF-MAPK Signaling |

| p-MEK | 77.5% | BRAF-MAPK Signaling |

| p-MAPK | 47.5% | BRAF-MAPK Signaling |

| GPD1 | 46.3% | Metabolic Gene |

| ELOVL6 | 55% | Metabolic Gene |

Signaling Pathways

Preliminary research suggests that this compound aglycone exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.

BRAF-MAPK Signaling Pathway in Melanoma

In BRAF V600E mutant melanoma, this compound aglycone has been shown to suppress the constitutively active BRAF-MAPK pathway, a critical driver of melanoma cell proliferation and survival.[1][2]

Caption: this compound aglycone inhibits the BRAF-MAPK pathway in melanoma.

NF-κB Signaling Pathway

While direct evidence in cancer cells is limited, this compound aglycone has been reported to inhibit the NF-κB pathway in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages, suggesting a potential anti-inflammatory mechanism that could be relevant to cancer.[1][3]

Caption: Proposed inhibition of the NF-κB pathway by this compound aglycone.

PI3K/Akt Signaling Pathway

The effect of this compound on the PI3K/Akt pathway in cancer is not yet clearly defined. Studies on other olive oil phenols, such as oleocanthal (B1677205), have shown inhibition of Akt phosphorylation.[1] A study on an extract containing both oleocanthal and this compound aglycone in liver cancer cells did not show a consistent downregulation of this pathway.[4] Further research is needed to elucidate the specific role of this compound in modulating PI3K/Akt signaling in cancer.

Experimental Protocols

This section provides an overview of the methodologies used in the preliminary anticancer research of this compound aglycone.

In Vitro Antiproliferation Assay (NCI-60 Screen)[1]

This protocol describes a standardized method for assessing the cytotoxic and/or growth-inhibitory effects of a compound against a panel of 60 human cancer cell lines.

Caption: Workflow for the NCI-60 antiproliferation assay.

-

Cell Lines: 60 human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

-

Assay Principle: The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.

-

Procedure:

-

Cell Plating: Cells are seeded into 96-well microtiter plates and allowed to attach overnight.

-

Compound Addition: this compound aglycone is added at various concentrations (typically a 5-log dilution series).

-

Incubation: Plates are incubated for 48 hours.

-

Fixation: Cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB dye.

-

Washing: Unbound dye is removed by washing.

-

Solubilization: Bound dye is solubilized with a basic solution.

-

Readout: The absorbance is read on a plate reader.

-

-

Data Analysis: The percentage of growth is calculated relative to untreated control cells and a time-zero control. From this, the GI50, TGI, and LC50 values are determined.

Western Blot Analysis for BRAF-MAPK Pathway Proteins[1]

This protocol is used to detect and quantify the levels of specific proteins within the BRAF-MAPK signaling cascade in tumor lysates.

-

Sample Preparation:

-

Tumor tissues from the xenograft study are homogenized in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

The lysate is centrifuged to pellet cellular debris.

-

The supernatant containing the protein is collected, and the protein concentration is determined using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Equal amounts of protein from each sample are loaded onto a polyacrylamide gel.

-

Proteins are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., BRAF V600E, p-MEK, p-MAPK, and a loading control like β-tubulin).

-

The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection:

-

An enhanced chemiluminescence (ECL) substrate is added to the membrane.

-

The resulting light signal is captured using a digital imaging system.

-

-

Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control to compare protein levels between treated and control groups.

In Vivo Melanoma Xenograft Study[1][2]

This protocol outlines the use of a nude mouse model to evaluate the in vivo antitumor efficacy of this compound aglycone.

-

Animal Model: Female athymic nude mice.

-

Cell Line: Malme-3M human melanoma cells.

-

Procedure:

-

Tumor Implantation: Malme-3M cells are injected subcutaneously into the flanks of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., an average of 50 mm³).

-

Randomization: Mice are randomly assigned to treatment and vehicle control groups.

-

Treatment Administration: this compound aglycone (10 mg/kg) is administered daily via oral gavage. The vehicle control typically consists of the solvent used to dissolve the compound (e.g., 0.1% v/v Tween-80 in saline).

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study. Tumor volume can be calculated using the formula: (length × width²) / 2.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., western blotting, histopathology).

-

Conclusion and Future Directions

The preliminary research on this compound, particularly its aglycone, demonstrates promising anticancer activity, especially in BRAF-mutant melanoma. The mechanism of action appears to involve the inhibition of the BRAF-MAPK signaling pathway. While there are indications of its potential to modulate other pathways like NF-κB, further investigation in relevant cancer models is required to confirm these effects. The role of this compound in regulating the PI3K/Akt pathway in cancer remains to be elucidated.

Future research should focus on:

-

Expanding the in vitro testing of this compound against a broader panel of cancer cell lines to identify other sensitive cancer types.

-

Conducting more in-depth mechanistic studies to confirm the effects of this compound on the PI3K/Akt and NF-κB pathways in various cancer cell models.

-

Investigating the potential for synergistic effects when combining this compound with other anticancer agents.

-

Performing pharmacokinetic and toxicology studies to assess the safety and bioavailability of this compound for potential clinical development.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the exploration of this compound as a potential novel anticancer therapeutic.

References

- 1. mdpi.com [mdpi.com]

- 2. The Olive Oil Monophenolic Secoiridoid this compound Aglycone Suppresses Melanoma Progression by Targeting the BRAF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound aglycon, an extra virgin olive oil secoiridoid, prevents inflammation by regulation of MAPKs, JAK/STAT, NF-κB, Nrf2/HO-1, and NLRP3 inflammasome signaling pathways in LPS-stimulated murine peritoneal macrophages - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. Anti-Proliferative Effects of an Extra-Virgin Olive Oil Extract Enriched in this compound Aglycone and Oleocanthal on Human Liver Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Core Chemical Differences Between Ligstroside and Oleuropein

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental chemical distinctions between two prominent secoiridoids, ligstroside and oleuropein (B1677263). Both compounds, prevalent in the Oleaceae family, particularly in olives (Olea europaea), are of significant interest to the scientific community for their diverse biological activities. This document provides a detailed comparison of their chemical structures, physicochemical properties, and biosynthetic relationship, supplemented with experimental methodologies for their differentiation and visualization of their impact on key signaling pathways.

Core Structural and Physicochemical Differences

The primary chemical distinction between this compound and oleuropein lies in the hydroxylation pattern of the phenolic moiety attached to the secoiridoid backbone. Oleuropein possesses a catechol structure (3,4-dihydroxyphenylethanol), whereas this compound has a single hydroxyl group on its phenolic ring (p-hydroxyphenylethanol). This seemingly minor difference in a single hydroxyl group leads to notable variations in their chemical properties and biological activities.[1]

Chemical Structure

Both this compound and oleuropein are glycosylated seco-iridoids, featuring an elenolic acid core linked to a phenolic alcohol and a glucose molecule.[2] The key structural difference is highlighted in the tyrosol-derived portion of the molecule.

Oleuropein: Features a 3,4-dihydroxyphenylethyl alcohol (hydroxytyrosol) moiety.[3] This compound: Features a p-hydroxyphenylethyl alcohol (tyrosol) moiety.[4]

This structural variance is the primary determinant of their differing polarities and antioxidant capacities.

Quantitative Data Summary